molecular formula C5H3BrN4O B3030193 2-Bromohypoxanthine CAS No. 87781-93-9

2-Bromohypoxanthine

Número de catálogo: B3030193
Número CAS: 87781-93-9
Peso molecular: 215.01 g/mol
Clave InChI: ONXCBJOMYNPZNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromohypoxanthine (CAS: 87781-93-9; molecular formula: C₅H₃BrN₄O; molecular weight: 215.01 g/mol) is a halogenated purine derivative characterized by a bromine atom substituted at the 2-position of the hypoxanthine scaffold . It is primarily utilized in biochemical research as an internal standard in targeted metabolomics studies, particularly in skeletal muscle and serum metabolite extraction protocols . Additionally, it serves as a precursor in medicinal chemistry for synthesizing kinase inhibitors, such as N2-phenylguanine derivatives, which exhibit cyclin-dependent kinase (CDK) inhibitory activity . Its stability and detectability in mass spectrometry workflows make it a valuable analytical tool in metabolic profiling .

Propiedades

IUPAC Name

2-bromo-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCBJOMYNPZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332242
Record name 2-Bromohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87781-93-9
Record name 2-Bromohypoxanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 87781-93-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromohypoxanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromohypoxanthine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XXT2WA2NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 2-Bromohinoxantina normalmente implica la bromación de la hinoxantina. Un método común incluye la reacción de la hinoxantina con bromo en presencia de un disolvente y un catalizador adecuados. Las condiciones de reacción a menudo requieren temperaturas controladas y tiempos de reacción específicos para garantizar la bromación selectiva en la posición 2 del anillo de la hinoxantina .

Métodos de Producción Industrial: Los métodos de producción industrial para la 2-Bromohinoxantina pueden implicar procesos de bromación a gran escala utilizando reactores de flujo continuo. Estos métodos están diseñados para optimizar el rendimiento y la pureza al mismo tiempo que se minimiza la producción de subproductos. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es esencial para obtener 2-Bromohinoxantina de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Bromohinoxantina experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Productos Principales:

    Reacciones de Sustitución: Derivados sustituidos de hinoxantina.

    Reacciones de Oxidación: Derivados oxidados de hinoxantina.

    Reacciones de Reducción: Derivados reducidos de hinoxantina.

Aplicaciones Científicas De Investigación

La 2-Bromohinoxantina tiene varias aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como bloque de construcción en la síntesis de varios derivados de purina y análogos de nucleósidos.

    Biología: Se estudia por su posible papel en la inhibición enzimática y como sonda para comprender el metabolismo de las purinas.

    Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo propiedades antivirales y anticancerígenas.

    Industria: Se utiliza en el desarrollo de productos químicos especiales y farmacéuticos

Mecanismo De Acción

El mecanismo de acción de la 2-Bromohinoxantina implica su interacción con objetivos moleculares específicos, como las enzimas involucradas en el metabolismo de las purinas. El átomo de bromo en la posición 2 aumenta su afinidad de unión a estos objetivos, lo que lleva a la inhibición o modulación de la actividad enzimática. Esta interacción puede afectar varias vías bioquímicas, incluida la síntesis de ADN y ARN .

Compuestos Similares:

Singularidad: La 2-Bromohinoxantina es única debido a la presencia del átomo de bromo, que confiere propiedades químicas y biológicas distintas. El átomo de bromo aumenta su reactividad en las reacciones de sustitución y su afinidad de unión a los objetivos moleculares, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Bromohypoxanthine belongs to the halogenated purine family, sharing structural and functional similarities with compounds like 6-Chloropurine , 8-Bromoguanine , and 2-Iodohypoxanthine . Below is a detailed comparison based on physicochemical properties, applications, and research findings.

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituent Key Applications
This compound C₅H₃BrN₄O 215.01 Bromine (C2) Metabolomics, kinase inhibitor synthesis
6-Chloropurine C₅H₃ClN₄ 154.56 Chlorine (C6) Anticancer prodrug synthesis (e.g., Mercaptopurine)
8-Bromoguanine C₅H₃BrN₅O 230.01 Bromine (C8) DNA damage studies, mutagenesis research
2-Iodohypoxanthine C₅H₃IN₄O 261.00 Iodine (C2) Radiolabeling, nucleoside analog synthesis

Key Observations :

  • Substitution Position : The 2-position bromine in this compound enhances steric hindrance compared to 6- or 8-substituted purines, influencing its reactivity in nucleophilic substitution reactions .

Research Findings and Selectivity Insights

  • CDK Inhibitor Synthesis : this compound-derived N2-phenylguanine (compound 15 ) demonstrated selective inhibition of CDK2 (IC₅₀ = 0.18 µM) over CDK1 (IC₅₀ = 5.3 µM), attributed to the bromine atom’s optimal size for binding pocket accommodation .

Actividad Biológica

2-Bromohypoxanthine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic pathways. This article explores the compound's biological activity, synthesizing findings from diverse sources, including case studies and research articles.

This compound (CAS Number: 87781-93-9) is a halogenated purine compound. Its synthesis typically involves bromination of hypoxanthine, which can be achieved through various chemical methods. The compound is characterized by its structural similarity to other purines, which allows it to interact with biological systems effectively.

Antioxidant Properties

Research indicates that this compound may play a role in modulating oxidative stress within cells. Elevated levels of hypoxanthine, related compounds, and their derivatives have been associated with oxidative stress in colorectal cancer (CRC) tissues. This suggests that this compound might contribute to antioxidant pathways, potentially mitigating oxidative damage in cancer cells .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on certain enzymes involved in purine metabolism. For instance, it may influence the activity of xanthine oxidoreductase (XOR), an enzyme critical for purine catabolism. By modulating XOR activity, this compound could impact the levels of downstream metabolites like uric acid and xanthine, which are significant in various metabolic disorders .

Colorectal Cancer Research

A notable case study highlighted the relationship between purine metabolism and CRC progression. In this study, increased levels of hypoxanthine were observed in CRC tissues under hypoxic conditions, suggesting that compounds like this compound might be involved in cancer cell survival mechanisms by enhancing antioxidant responses .

Diabetes and Muscle Metabolism

Another area of research explored the effects of SGLT2 inhibitors on muscle metabolism in diabetic mice. While not directly studying this compound, this research underscores the importance of purine metabolism in muscle function and endurance, indicating that similar compounds could have therapeutic implications for metabolic diseases .

Research Findings Summary

Study Focus Findings
Colorectal Cancer StudyPurine metabolismElevated hypoxanthine levels correlate with oxidative stress in CRC tissues .
SGLT2 Inhibitor StudyMuscle metabolismImpacts on muscle fiber composition suggest potential roles for purines in endurance capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromohypoxanthine
Reactant of Route 2
2-Bromohypoxanthine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.